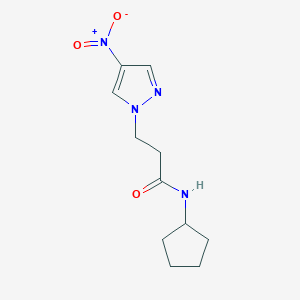![molecular formula C19H16Br2N2O3S B10960798 (5Z)-2-(4-bromoanilino)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10960798.png)
(5Z)-2-(4-bromoanilino)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-(4-bromoanilino)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a complex organic compound characterized by its unique structure, which includes a thiazole ring, bromine atoms, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-bromoanilino)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Bromine Atoms: Bromination reactions are carried out using bromine or bromine-containing reagents.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, methoxylation, and ethoxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-2-(4-bromoanilino)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(5Z)-2-(4-bromoanilino)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5Z)-2-(4-bromoanilino)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z)-2-(4-chloroanilino)-5-[(3-chloro-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- (5Z)-2-(4-fluoroanilino)-5-[(3-fluoro-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Uniqueness
(5Z)-2-(4-bromoanilino)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C19H16Br2N2O3S |
|---|---|
Peso molecular |
512.2 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Br2N2O3S/c1-3-26-15-9-11(8-14(21)17(15)25-2)10-16-18(24)23-19(27-16)22-13-6-4-12(20)5-7-13/h4-10H,3H2,1-2H3,(H,22,23,24)/b16-10- |
Clave InChI |
QBYVDXGPXIFDST-YBEGLDIGSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Br)OC |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1Z)-N'-[(1-Adamantylacetyl)oxy]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanimidamide](/img/structure/B10960727.png)
![ethyl 4-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}piperazine-1-carboxylate](/img/structure/B10960741.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pentafluorophenyl)propanamide](/img/structure/B10960742.png)
![1-methyl-3-(morpholin-4-ylcarbonyl)-N-[1-(4-propylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B10960744.png)
![2-{4-[(4-fluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10960747.png)
![5-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10960752.png)
![5-(1,3-benzodioxol-5-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960754.png)
![N-(2,4-difluorophenyl)-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960755.png)
![7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10960759.png)
![(1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B10960762.png)

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10960785.png)
![1-Ethyl-6-fluoro-4-oxo-7-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10960793.png)
